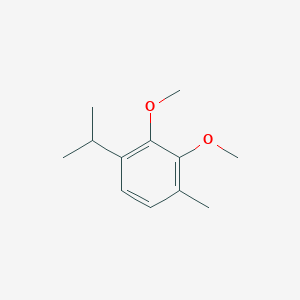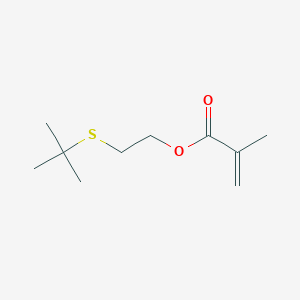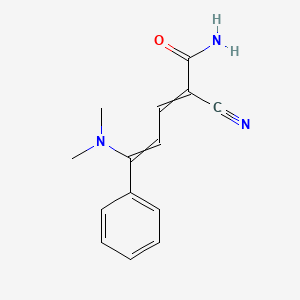
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of enaminones, which are known for their versatility in synthetic chemistry and their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide typically involves the reaction of cyanoacetamide with vinamidinium salts. One common method involves adding cyanoacetamide to a solution of sodium ethoxide in anhydrous ethanol. The mixture is stirred at room temperature for 30 minutes, then cooled to 0°C. The vinamidinium salt is then slowly added, and the reaction is allowed to proceed for 40 minutes at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles due to the presence of the cyano group.
Condensation Reactions: It can participate in Knoevenagel condensation reactions, forming various substituted products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium ethoxide and nucleophiles like amines. Reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Knoevenagel condensation reactions, the products are typically substituted alkenes.
Applications De Recherche Scientifique
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Propriétés
Numéro CAS |
54818-68-7 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18) |
Clé InChI |
SQVPRZPJMZLJCJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


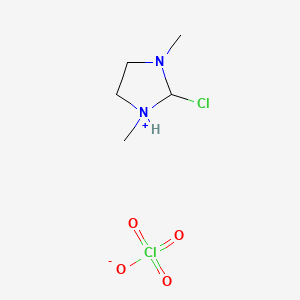
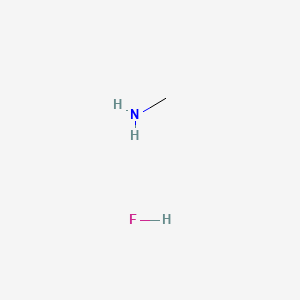
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
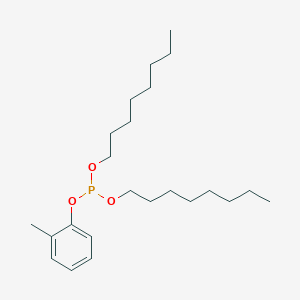
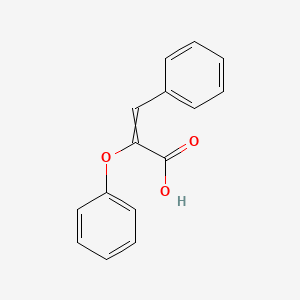
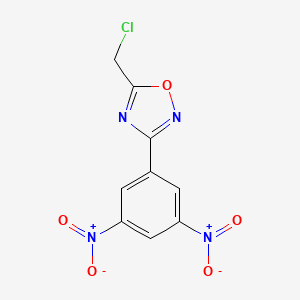
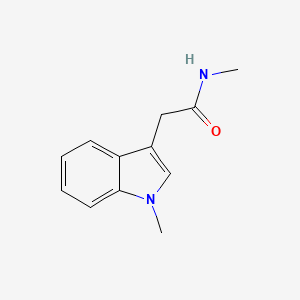

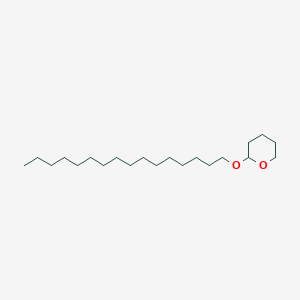
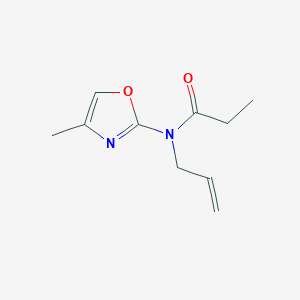
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
stannane](/img/structure/B14626925.png)
